molecular formula C12H19ClO3Si B13736074 Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- CAS No. 50975-76-3

Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-

Cat. No.: B13736074
CAS No.: 50975-76-3
M. Wt: 274.81 g/mol
InChI Key: UFTVYYXWUBLQLZ-UHFFFAOYSA-N
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Description

Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is an organosilicon compound with the molecular formula C12H19ClO3Si. This compound is known for its reactivity and versatility in various chemical processes. It is a colorless to slightly yellow liquid and is used in a variety of applications, particularly in the field of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- typically involves the reaction of chloromethylphenylethyl bromide with trimethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired outcome .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with chloromethylphenylethyl bromide. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Hydrolysis: Silanol derivatives.

    Polymerization: Siloxane polymers.

Scientific Research Applications

Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with various substrates to form stable siloxane bonds. This property makes it an effective coupling agent and adhesion promoter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is unique due to the presence of the chloromethylphenylethyl group, which imparts specific reactivity and functionality. This makes it particularly useful in applications requiring strong adhesion and chemical stability .

Properties

CAS No.

50975-76-3

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3

InChI Key

UFTVYYXWUBLQLZ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=CC=C1CCl)(OC)OC

Origin of Product

United States

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